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Abstract

Osimertinib (marketed as TAGRISSO®) is a third-generation, irreversible epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a critical therapeutic
agent in the management of non-small cell lung cancer (NSCLC).[1] Developed by
AstraZeneca, it was specifically engineered to selectively target both EGFR TKI-sensitizing
mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which
commonly emerges following treatment with first- or second-generation EGFR TKIs.[1][2][3][4]
A significant advantage of Osimertinib is its markedly lower activity against wild-type (WT)
EGFR, leading to a more favorable toxicity profile compared to its predecessors.[1] This guide
offers a detailed examination of Osimertinib's structural features, physicochemical
characteristics, and pharmacological profile, supported by quantitative data, experimental
methodologies, and visualizations of key molecular pathways.

Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[1][3][5] Its chemical name is N-(2-{2-
dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-
yllamino}phenyl)prop-2-enamide, and it is typically administered as a mesylate salt.[6] The
structure's key feature is a reactive acrylamide group, which facilitates the irreversible inhibition
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of its target by forming a covalent bond with a specific cysteine residue in the ATP-binding site
of the EGFR kinase domain.[1][4][7][8]

Crystallographic Data

The crystal structure of Osimertinib mesylate (Form B) has been resolved using synchrotron X-
ray powder diffraction data.[9][10] It crystallizes in the P-1 space group.[9][10] The crystal
structure reveals alternating layers of cation-anion interactions and is characterized by specific
hydrogen bonds between the cation and the anion.[9][10] X-ray crystallography of Osimertinib
in complex with the EGFR kinase domain (specifically the T790M/V948R mutant) confirms its
binding mode within the ATP pocket and its covalent linkage to Cysteine 797 (Cys797).[11][12]
[13]

Crystallographic Parameter Osimertinib Mesylate (Form B)
Crystal System Triclinic
Space Group P-1 (#2)

a (A) 11.42912(17)
b (A) 11.72274(24)
c (A) 13.32213(22)
a (%) 69.0265(5)
B 74.5914(4)

y () 66.4007(4)
Volume (A3) 1511.557(12)
Z 2

Data sourced from Cambridge University Press.
[91[10]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the chemical
structure of Osimertinib and its degradation products.[14][15][16] 2D NMR techniques, such as
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HSQC (*H-13C), have been employed to elucidate the protonation sites of the molecule in
solution.[9] These studies are critical for understanding the molecule's behavior in a
physiological environment and for quality control during manufacturing.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Osimertinib are integral to its clinical
efficacy, influencing its absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Data

Property Value Source
Molecular Formula C2sH33N702 [6]
Molecular Weight 499.61 g/mol [17]
9.5 (aliphatic amine), 4.4
pKa . [18]
(aniline)

B Slightly soluble in water (3.1
Solubility [18]
mg/mL at 37°C)

Absolute Bioavailability 70% (90% CI 67, 73) [18]

Pharmacokinetic Data

Osimertinib exhibits dose-proportional pharmacokinetics.[18] Following oral administration, it is
well-absorbed, with extensive tissue distribution.
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Parameter Value Source
Tmax (median) 6 hours (range 3-24) [18]
Apparent Plasma Clearance 14.3L/h [18][19]
Apparent Volume of

Distribution (Vss/F) 8L L8]]
Terminal Half-life (%) ~44 hours [18]
Time to Steady State ~15 days [18]
Metabolism Primarily via CYP3A4/5 [20]

Mechanism of Action and Signaling Pathway

Osimertinib is a potent and selective inhibitor of mutant EGFR.[1][3] Its primary mechanism
involves the irreversible, covalent binding to the Cys797 residue located in the ATP-binding site
of the EGFR kinase domain.[3][7][8][21][22] This covalent bond formation effectively blocks the
kinase activity of EGFR, preventing ATP from binding and thereby inhibiting the
autophosphorylation and activation of downstream signaling pathways.[7]

The drug is highly selective for both sensitizing mutations (e.g., exon 19 deletions, L858R) and
the T790M resistance mutation, while sparing wild-type EGFR.[3][4][23][24][25] This selectivity
is crucial for its improved therapeutic window. By inhibiting EGFR, Osimertinib effectively shuts
down key signaling cascades that drive tumor cell proliferation and survival, including the
PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][26]
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EGFR Signaling Pathway and Point of Inhibition by Osimertinib.
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Biological Activity and Resistance
In Vitro Potency

Osimertinib demonstrates potent inhibitory activity against EGFR mutations. Unlike first-
generation TKIs, it effectively inhibits the phosphorylation of EGFR in cell lines harboring the
T790M mutation with high potency.[3]

EGFR Status Cell Line ICs0 (NM)
L858R/T790M H1975 <15
ex19del/T790M PC-9VanR <15
Wild-Type Various 480 - 1865

Data represents mean ICso
values for EGFR
phosphorylation inhibition.[3]

Mechanisms of Acquired Resistance

Despite the initial efficacy of Osimertinib, acquired resistance inevitably develops.[2] The
mechanisms are heterogeneous and can be broadly classified into EGFR-dependent and
EGFR-independent pathways.[2][25]

 EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the
acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent
binding of Osimertinib.[22][27]

o EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways
that circumvent the need for EGFR signaling. Common mechanisms include:

o MET Amplification: This is one of the most frequent bypass tracks observed.[27][28]
o HER2 Amplification[22]

o Activation of the RAS-MAPK pathway (e.g., KRAS, BRAF mutations)[21][27]
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o PIK3CA mutations[21]

o Phenotypic Transformation: In some cases, the tumor histology can change, for example,
transforming to small cell lung cancer.[25]

Acquired Resistance Mechanisms

EGFR C797S Mutation

EGFR-Dependent
(On-Target)

leads to
Osimertinib Histologic Transformation
Treatment leads to
R-Independe RAS/MAPK Pathway
Bypa 3 Activation

HER2 Amplification

MET Amplification

Click to download full resolution via product page

Logical Relationship of Osimertinib Resistance Mechanisms.

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize
inhibitors like Osimertinib.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™) and is designed to
measure the enzymatic activity of EGFR and determine the ICso value of an inhibitor.[29][30]
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. Reagent Preparation:

Prepare a stock solution of Osimertinib in 100% DMSO.

Create serial dilutions of Osimertinib in kinase assay buffer. Ensure the final DMSO
concentration does not exceed 1%.

Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
Dilute the recombinant EGFR enzyme (e.g., T790M/L858R mutant) to the desired
concentration in the kinase assay buffer.

. Kinase Reaction:

Add 5 L of the diluted Osimertinib or vehicle control (DMSO) to the wells of a 96-well or
384-well plate.

Add 10 pL of the kinase reaction master mix (substrate + ATP) to each well.

Initiate the reaction by adding 10 pL of the diluted EGFR enzyme solution. The final reaction
volume is 25 pL.

Incubate the plate at 30°C for 60 minutes.

. ADP Detection:

Add 25 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

Incubate at room temperature for 40 minutes.

Add 50 pL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a
luminescent signal.

Incubate at room temperature for 30-60 minutes.

. Data Acquisition and Analysis:

Measure the luminescence using a microplate reader.

Subtract the background luminescence (from "no enzyme" control wells).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a dose-response curve to calculate the I1Cso value.

Click to download full resolution via product page

Start [label="Start", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Prep [label="Reagent Preparation\n(Inhibitor,
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Enzyme, Substrate, ATP)", fillcolor="#F1F3F4", fontcolor="#202124"];
Reaction [label="Kinase Reaction Incubation\n(Add reagents to plate,
30°C for 60 min)", fillcolor="#FBBC0O5", fontcolor="#202124"]; Stop
[Label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent, RT for 40
min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect
[Llabel="Signal Generation\n(Add Kinase Detection Reagent, RT for 30
min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure
Luminescence\n(Plate Reader)", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Calculate %
Inhibition, Determine ICse)", fillcolor="#202124",
fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep; Prep -> Reaction; Reaction -> Stop; Stop -> Detect;
Detect -> Read; Read -> Analyze; Analyze -> End; }

Workflow for a Luminescent EGFR Kinase Assay.

X-ray Crystallography of EGFR-Osimertinib Complex

This protocol provides a generalized workflow for determining the crystal structure of the EGFR
kinase domain bound to Osimertinib.[1]

1. Protein Expression and Purification:

o Express the EGFR kinase domain (e.g., a mutant like T790M/V948R) in a suitable
expression system, such as insect (Sf9) or mammalian (HEK293) cells.

o Purify the protein using a series of chromatography techniques, including affinity (e.g., Ni-
NTA), ion exchange, and size-exclusion chromatography, to achieve high purity.

2. Complex Formation:

e Incubate the purified EGFR kinase domain with a molar excess of Osimertinib (typically 2-5
fold) to ensure complete binding to the active site. Allow the covalent reaction to proceed for
a defined period.

3. Crystallization:
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e Screen a wide range of crystallization conditions (e.g., different pH levels, precipitants like
PEG, and salt concentrations) using high-throughput vapor diffusion methods (sitting or
hanging drop).

o Optimize initial "hits" to obtain diffraction-quality crystals.

4. Data Collection and Structure Determination:

o Cryo-protect the crystals and collect X-ray diffraction data, often at a synchrotron source for
high-intensity beams.

e Process the diffraction data (indexing, integration, and scaling).

e Solve the structure using molecular replacement with a known EGFR structure as a search
model.

o Refine the model against the experimental data, building the Osimertinib molecule into the
electron density map. Validate the final structure.

Conclusion

Osimertinib is a prime example of successful structure-guided drug design, resulting in a highly
potent and selective inhibitor for specific forms of non-small cell lung cancer.[1][13] Its unique
covalent mechanism of action provides durable inhibition of mutant EGFR, including the key
T790M resistance mutation.[4] While acquired resistance remains a clinical challenge, a
thorough understanding of its mechanisms is paving the way for next-generation inhibitors and
combination therapies. The comprehensive structural, physicochemical, and pharmacological
data presented in this guide provides a foundational resource for ongoing research and
development efforts in oncology and targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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